![molecular formula C16H13N5O3 B2686755 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034325-40-9](/img/structure/B2686755.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

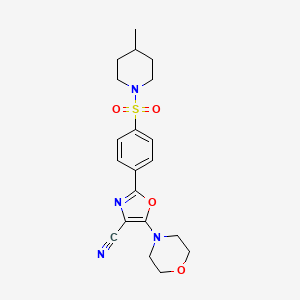

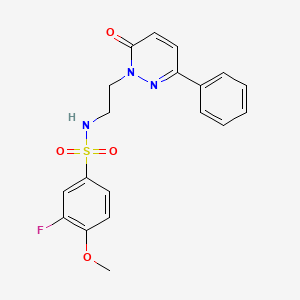

The compound contains several functional groups including a methoxy group, a triazolo[4,3-b]pyridazine ring, and a benzofuran-2-carboxamide moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring attached to a benzofuran ring via a methylene bridge. The carboxamide functionality is attached to the 2-position of the benzofuran ring .Chemical Reactions Analysis

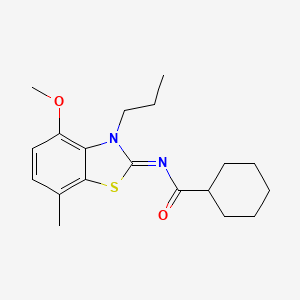

The compound could potentially undergo a variety of chemical reactions. For instance, the methoxy group could be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

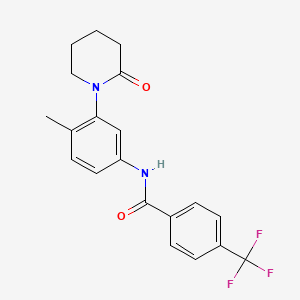

Several studies have investigated the synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives and related compounds, exploring their potential biological activities. One such study focused on the antiproliferative activity of these derivatives against various cancer cell lines, highlighting the chemical versatility and potential therapeutic applications of this compound class (Ilić et al., 2011). The compounds were synthesized and tested for their ability to inhibit the proliferation of endothelial and tumor cells, indicating their potential in cancer therapy.

Antimicrobial and Antioxidant Activities

Another area of research has focused on the synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities. A study by Gilava et al. (2020) synthesized a series of compounds and evaluated their biological activities, demonstrating the chemical adaptability of this compound class for developing new antimicrobial agents (Gilava et al., 2020).

Chemical Synthesis and Derivative Studies

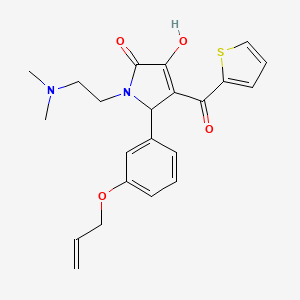

Research by Abdelhamid et al. (2012) involved synthesizing various derivatives containing the benzofuran moiety, including those related to the [1,2,4]triazolo[4,3-b]pyridazin framework. These studies contribute to our understanding of the synthetic pathways and potential chemical modifications that enhance the biological activities of these compounds (Abdelhamid et al., 2012).

Structural Analysis and Drug Design

Further research has delved into the structural analysis, synthesis, and potential as eosinophil infiltration inhibitors and antihistaminic agents of related compounds. Such studies underscore the importance of detailed structural analysis in the design of new drugs with specific biological activities (Gyoten et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-23-15-7-6-13-18-19-14(21(13)20-15)9-17-16(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFCROWLQWBZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)

![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)